cis-2-Benzoyl-1-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-Benzoyl-1-cyclohexanecarboxylic acid is an organic compound known for its unique structure and properties. It is a white crystalline powder commonly used in organic synthesis. This compound is a derivative of benzoin and is utilized as a starting material for the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis-2-Benzoyl-1-cyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the reaction of benzoin with cyclohexanecarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of advanced catalysts and purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cis-2-Benzoyl-1-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Cis-2-Benzoyl-1-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of cis-2-Benzoyl-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can undergo nucleophilic acyl substitution reactions, where the carboxyl group reacts with nucleophiles to form new compounds. This mechanism is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A related compound with similar structural features but different functional groups.
Benzilic acid: Another derivative of benzoin with distinct chemical properties.
2-Benzamidocyclohexanecarboxylic acid: A compound with similar structural elements but different functional groups
Uniqueness
Cis-2-Benzoyl-1-cyclohexanecarboxylic acid is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
CAS No. |
6939-99-7 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(1S,2R)-2-benzoylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
FLPQLUGZLPSVOG-NEPJUHHUSA-N |
SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.